3-{[4-Methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]thio}propanoic acid
Overview
Description
3-{[4-Methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]thio}propanoic acid is a heterocyclic compound that contains a triazole ring, a pyridine ring, and a propanoic acid moiety
Mechanism of Action
Mode of Action
Based on its structural similarity to other triazolylthio compounds, it may interact with its targets through the formation of covalent bonds, leading to changes in the target’s function .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of 3-{[4-methyl-5-(3-pyridinyl)-4h-1,2,4-triazol-3-yl]thio}propanoic acid is currently unavailable .
Biochemical Analysis
Biochemical Properties
3-{[4-Methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]thio}propanoic acid plays a significant role in biochemical reactions due to its unique structure. The compound interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The sulfur atom in the thio group allows for strong binding interactions with metal ions and proteins, which can lead to enzyme inhibition or activation . Additionally, the triazole ring can participate in hydrogen bonding and π-π interactions with aromatic amino acids in proteins, further modulating their function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating the activity of key signaling proteins, it can induce cell cycle arrest or promote cell death in cancer cells . Furthermore, it affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes by binding to their active sites. The compound’s triazole ring and thio group facilitate strong interactions with the enzyme’s catalytic residues, leading to inhibition of enzyme activity . Additionally, it can activate certain enzymes by stabilizing their active conformations. The compound also influences gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive oxygen species . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in cell metabolism and gene expression. These effects are often dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate enzyme activity and gene expression . At higher doses, it can induce toxic effects, including liver and kidney damage, due to its interaction with critical metabolic enzymes. Threshold effects have been observed, where a certain dose is required to achieve a significant biochemical or pharmacological response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound can also affect the levels of various metabolites by inhibiting or activating key enzymes in metabolic pathways. This can lead to changes in metabolic flux and the accumulation of specific metabolites, which can have downstream effects on cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s lipophilic nature allows it to easily cross cell membranes and accumulate in specific tissues. Its distribution is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and overall pharmacokinetics.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through various targeting signals and post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical effects. For example, its presence in the nucleus can enhance its ability to modulate gene expression, while its accumulation in mitochondria can affect cellular energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-Methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]thio}propanoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine.
Thioether Formation: The thioether linkage is formed by reacting the triazole derivative with a thiol compound under mild conditions.
Propanoic Acid Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[4-Methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]thio}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic compounds are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted triazole and pyridine derivatives.
Scientific Research Applications
3-{[4-Methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]thio}propanoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Coordination Chemistry: It acts as a ligand in the formation of metal complexes, which are studied for their catalytic and electronic properties.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-N′-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide
- 3-Pyridinepropionic acid
- Indole derivatives
Uniqueness
3-{[4-Methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]thio}propanoic acid is unique due to its combination of a triazole ring, pyridine ring, and propanoic acid moiety. This unique structure allows it to interact with a wide range of biological targets and participate in various chemical reactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
3-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-15-10(8-3-2-5-12-7-8)13-14-11(15)18-6-4-9(16)17/h2-3,5,7H,4,6H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HALAQBMWVIUCDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCCC(=O)O)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357701 | |
Record name | 3-{[4-Methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
333786-74-6 | |
Record name | 3-{[4-Methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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